Diethyl 3,5-Dimethoxybenzylphosphonate
Overview
Description
Diethyl 3,5-Dimethoxybenzylphosphonate is an organic compound with the molecular formula C13H21O5P. It is a phosphonate ester derived from 3,5-dimethoxybenzyl alcohol and diethyl phosphite. This compound is primarily used in organic synthesis, particularly in the preparation of various phosphonate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,5-Dimethoxybenzylphosphonate can be synthesized through the reaction of 3,5-dimethoxybenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an inert solvent like toluene or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-Dimethoxybenzylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Diethyl 3,5-Dimethoxybenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 3,5-Dimethoxybenzylphosphonate involves its interaction with various molecular targets, primarily through the formation of phosphonate esters. These esters can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The specific pathways involved depend on the target enzyme and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl Benzylphosphonate
- Diethyl 4-Methylbenzylphosphonate
- Diethyl 2,4-Dimethoxybenzylphosphonate
Uniqueness
Diethyl 3,5-Dimethoxybenzylphosphonate is unique due to the presence of two methoxy groups at the 3 and 5 positions on the benzyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCMXXBAOVBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465908 | |
Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-75-1 | |
Record name | Diethyl P-[(3,5-dimethoxyphenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108957-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethyl 3,5-Dimethoxybenzylphosphonate in the synthesis of Resveratrol?
A1: this compound is a key intermediate in the multi-step synthesis of Resveratrol []. It reacts with a carbonyl compound, specifically 4-methoxybenzaldehyde, through a Horner-Wadsworth-Emmons reaction. This reaction forms a carbon-carbon double bond, leading to the formation of (E)-3,4',5-trimethoxytoluylene, another intermediate in the synthesis. This compound is then further demethylated to yield the final product, Resveratrol.
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